Methyl oleanolate acetate
Overview
Description
Methyl oleanolate acetate is a chemical compound with the CAS Number: 1721-57-9 and a molecular weight of 512.77 .
Molecular Structure Analysis
The molecular structure of Methyl oleanolate acetate is represented by the linear formula C33H52O4 . The InChI Code for this compound is 1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 .Physical And Chemical Properties Analysis
Methyl oleanolate acetate has a melting point of 219-220°C .Scientific Research Applications
Applications in Synthesis and Material Science
- Synthesis of cyclic acetals (ketals) from oleochemicals: A study demonstrated the use of acid-catalyzed ring-opening reactions of epoxidized methyl oleate to produce oleochemically based ketals, suggesting potential applications in creating new hydrophobic molecules for surfactant synthesis (Doll & Erhan, 2008).
Medicinal Applications
- Anti-Inflammatory and Membrane-Stabilizing Properties: Acetylation and methylation semisynthesis of oleanolic acid yielded compounds with significant in vivo anti-inflammatory and in vitro membrane-stabilizing properties (Nkeh-Chungag et al., 2015).
- Cancer Prevention and Therapy: Research has shown that natural and synthetic derivatives of oleanolic acid can modulate multiple signaling pathways in tumor cells, demonstrating potential in cancer prevention and therapy (Shanmugam et al., 2014).
- Synthetic Triterpenoids for Tissue Injury Prevention: Synthetic oleanane triterpenoids, based on oleanolic acid, have shown potential as potent anti-inflammatory agents in various organ systems (Sporn et al., 2011).
- Antinociceptive and Anti-Inflammatory Properties: Semisynthesis of derivatives of oleanolic acid from Syzygium aromaticum has yielded compounds with enhanced analgesic and anti-inflammatory properties (Rali et al., 2016).
Biological Activity and Therapeutic Potential
- Wide Range of Biological Activities: Oleanolic acid and its derivatives exhibit a variety of biological activities, including antiviral, anti-HIV, antibacterial, anticarcinogenic, anti-inflammatory, hepatoprotective, gastroprotective, hypolipidemic, and anti-atherosclerotic activities (Castellano et al., 2022).
Safety And Hazards
properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCFEUQVQTSSV-LVNUYWAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl oleanolate acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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